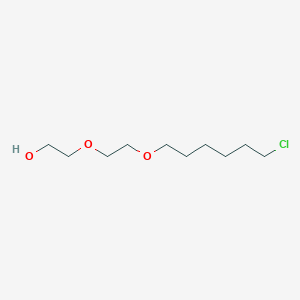
6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
3-Carboxy-6-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. 3-Carboxy-6-hydroxycoumarin, in particular, is characterized by the presence of a carboxyl group at the third position and a hydroxyl group at the sixth position on the coumarin ring. This compound exhibits unique chemical properties that make it valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-6-hydroxycoumarin can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction. In this method, salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form the coumarin ring. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of 3-Carboxy-6-hydroxycoumarin often involves the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are also explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Carboxy-6-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an aldehyde or alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 3-carboxy-6-ketocoumarin.
Reduction: Formation of 3-carboxy-6-hydroxycoumarin alcohol.
Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.
Scientific Research Applications
3-Carboxy-6-hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-Carboxy-6-hydroxycoumarin involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals and reduce oxidative stress.
Fluorescence: The compound exhibits fluorescence properties, making it useful in imaging and detection applications
Comparison with Similar Compounds
3-Carboxy-7-hydroxycoumarin: Similar structure but with the hydroxyl group at the seventh position.
6-Hydroxycoumarin: Lacks the carboxyl group at the third position.
3-Carboxycoumarin: Lacks the hydroxyl group at the sixth position
Uniqueness: 3-Carboxy-6-hydroxycoumarin is unique due to the specific positioning of both the carboxyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in biological systems and makes it a valuable tool in various research applications .
Properties
IUPAC Name |
6-hydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOZBYDRWPSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydrodibenzo[b,f]azocine](/img/structure/B8089427.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B8089430.png)
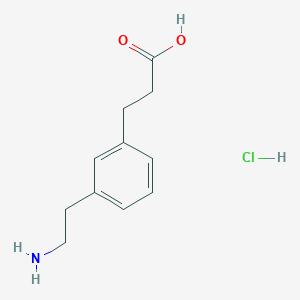
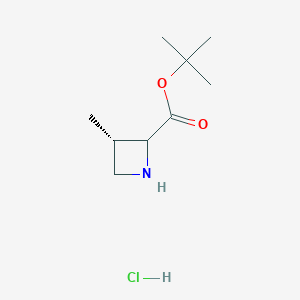
![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)
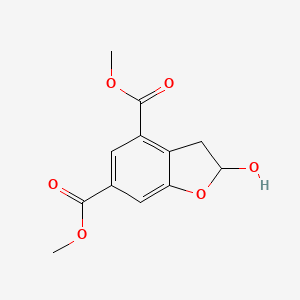
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8089466.png)

![4H-Benzo[d][1,3]oxazin-4-one](/img/structure/B8089481.png)


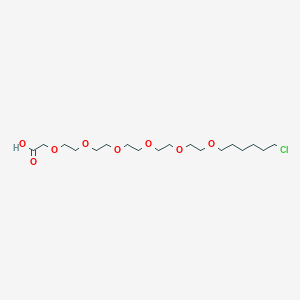
![Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8089516.png)
